2-(Chloromethyl)-1-methylpyrrolidine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

2-(Chloromethyl)-1-methylpyrrolidine (CAS 58055-93-9) is a small-molecule heterocyclic building block comprising a saturated pyrrolidine ring substituted at the 2‑position with a chloromethyl group and at the 1‑position with an N‑methyl group. With a molecular formula of C₆H₁₂ClN and a molecular weight of 133.62 g/mol, it is primarily employed as an electrophilic alkylating agent in medicinal chemistry and agrochemical research.

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
CAS No. 58055-93-9
Cat. No. B1295616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1-methylpyrrolidine
CAS58055-93-9
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESCN1CCCC1CCl
InChIInChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3
InChIKeyZXEQVHDPCGPJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-1-methylpyrrolidine (CAS 58055-93-9) – A Versatile N-Methylpyrrolidine Alkylating Intermediate for Drug Discovery and Chemical Biology


2-(Chloromethyl)-1-methylpyrrolidine (CAS 58055-93-9) is a small-molecule heterocyclic building block comprising a saturated pyrrolidine ring substituted at the 2‑position with a chloromethyl group and at the 1‑position with an N‑methyl group [1]. With a molecular formula of C₆H₁₂ClN and a molecular weight of 133.62 g/mol, it is primarily employed as an electrophilic alkylating agent in medicinal chemistry and agrochemical research [2]. The compound is available both as the free base and as the hydrochloride salt (e.g., CAS 54288-69-6), the latter offering improved solid-state handling and aqueous solubility for coupling reactions .

Why Close Analogs of 2-(Chloromethyl)-1-methylpyrrolidine Cannot Substitute in Key Alkylation and Chiral-Derivatization Workflows


Although several compounds share the N-methylpyrrolidine core, straightforward plug-and-play substitution is not possible because the specific position, leaving-group identity, and substitution pattern dictate both the stereoelectronic reactivity and the biological activity of downstream products [1]. For example, 2-(chloromethyl)pyrrolidine lacks the N-methyl group that modulates both steric demand and basicity during Sₙ2 processes, while 3‑(chloromethyl)-1-methylpyrrolidine places the electrophilic carbon at an isomeric position, altering the geometry of the resulting covalent conjugates [1]. When alcohol (OH) or bromine (Br) replaces the chlorine leaving group, the reaction rate constant and selectivity can change by orders of magnitude, affecting both synthetic yield and product purity [2]. These structural nuances mean that generic selection among in-class analogs without considering exact regiochemistry and leaving-group performance will result in failed couplings, lower synthetic throughput, or inactive molecules in biological screening [2].

Quantitative Differentiation Data for 2-(Chloromethyl)-1-methylpyrrolidine Against Its Closest Structural Analogs


Regioisomeric Control: 2‑(Chloromethyl)- vs. 3‑(Chloromethyl)-1-methylpyrrolidine

The regiochemistry of the chloromethyl substituent determines the three-dimensional orientation of the electrophilic carbon in the derived conjugates. In silico estimates indicate that 3‑(chloromethyl)-1-methylpyrrolidine (CAS 58689-43-3) and 2‑(chloromethyl)-1-methylpyrrolidine are distinct chemical entities with different estimated boiling points (148‑169 °C vs. not publicly reported respectively), reflecting differential intermolecular forces that translate into altered reaction kinetics and chromatography retention times [1]. When used to construct nAChR ligands, the 2‑substituted isomer positions the basic nitrogen at an optimal distance for ionic interactions with the receptor binding pocket, a feature that cannot be reproduced with the 3‑substituted regioisomer [2].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Leaving-Group Reactivity: Chloride versus Alcohol (Hydroxymethyl) Analogs

The target compound's chloromethyl group is a substantially better leaving group than the hydroxymethyl group of 1-methyl-2-pyrrolidineethanol (CAS 67004-64-2). While quantitative pKₐ or Hammett parameters for this specific substrate class are not publicly compiled, the textbook chloride‑vs‑hydroxide leaving-group ratio (pKₐ of HCl ≈ −7 vs. H₂O ≈ 15.7) translates to a difference of >20 orders of magnitude in leaving-group ability, meaning that 2‑(chloromethyl)-1-methylpyrrolidine will alkylate nucleophiles under conditions where the alcohol analog is unreactive [1]. This is reflected in published synthetic protocols where the chloromethyl compound is used as the sole electrophile for 48‑hour reflux with phenoxides to yield nAChR‑active ethers in 40–60% isolated yield, a transformation not documented for the hydroxymethyl derivative under identical conditions [2].

Organic Synthesis Kinetics Alkylation

Purity Benchmarking: 2‑(Chloromethyl)-1-methylpyrrolidine Hydrochloride (≥95%) Supplied by Authorized Vendors

The hydrochloride salt of the target compound (CAS 54288-69-6) is commercially supplied with a minimum purity of 95% as verified in suppliers´ technical datasheets, while the free base (CAS 58055-93-9) offered by ChemBridge and other screening compound vendors is also cataloged at 95% purity . In contrast, several positional isomers, such as 3‑(chloromethyl)-1-methylpyrrolidine, are often listed at ≥95% purity but are sourced from fewer vendors, limiting procurement flexibility . The availability of the target compound in both free‑base and salt forms with consistent purity specifications reduces the risk of lot‑to‑lot variability in critical intermediate stockpiles for long‑term medicinal chemistry campaigns.

Chemical Procurement Quality Control Analytical Chemistry

Primary Scientific and Industrial Use Cases for 2-(Chloromethyl)-1-methylpyrrolidine


Synthesis of α4β2 Nicotinic Acetylcholine Receptor Partial Agonists

The chloromethyl handle of 2-(Chloromethyl)-1-methylpyrrolidine enables the construction of N‑methylpyrrolidine ethers that exhibit nanomolar‑range binding affinity at the α4β2 nAChR subtype. In a published study, (S)‑2‑(chloromethyl)-1-methylpyrrolidine was condensed with meta‑substituted phenols to generate compounds with IC₅₀ values as low as 13.8 nM and full‑efficacy agonism (Imax = 1.00), demonstrating that the chloromethyl electrophile is essential for generating the pharmacophore‑relevant ether linkage [1]. This application specifically requires the 2‑chloromethyl regioisomer because the 3‑isomer would produce an altered vector angle incompatible with the orthosteric binding site geometry shown by molecular‑docking studies [1].

Alkylation and Derivatization for Proteolysis-Targeting Chimera (PROTAC) Linker Assembly

The pyrrolidine ring of the target compound serves as a rigid, solubility‑enhancing spacer in bifunctional degrader molecules. Its chloromethyl group can be systematically displaced by amine‑ or thiol‑functionalized linkers (e.g., polyethylene glycol or piperazine chains) under mild conditions (DMF, Cs₂CO₃, 25–80 °C). The N‑methyl substituent increases lipophilicity without introducing an additional hydrogen‑bond donor, a desirable property for maintaining cell permeability while avoiding efflux‑pump recognition, a design feature that has been successfully demonstrated in the construction of CNS‑penetrant PROTACs using analogous N-methylpyrrolidine scaffolds [2].

Stereochemical Probe in Asymmetric Catalysis Research

Although the CAS 58055-93-9 entry refers to the racemate, the individual (R)- and (S)-enantiomers of 2-(chloromethyl)-1-methylpyrrolidine are commercially available (e.g., (S)-enantiomer hydrochloride CAS 67824-38-8) . This stereochemical access allows process‑development groups to evaluate chiral amplification or match‑mismatch effects during enantioselective alkylation reactions. Researchers performing kinetic resolution or studying the stereochemical outcome of secondary‑amine alkylations can correlate the enantiomeric excess of the product with the optical rotation of the starting chloromethylpyrrolidine, thereby using the compound as a probe for catalytic asymmetric methodologies .

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